16beta-Hydroxystanozolol
Overview
Description
16beta-Hydroxystanozolol is a synthetic anabolic steroid derived from stanozolol. It is a hydroxylated metabolite of stanozolol, which is commonly used in sports and bodybuilding for its muscle-building properties. The compound has a molecular formula of C21H32N2O2 and a molecular weight of 344.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 16beta-Hydroxystanozolol typically involves the hydroxylation of stanozolol. This process can be achieved through various chemical reactions, including the use of oxidizing agents under controlled conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired hydroxylation at the 16beta position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to verify the purity and identity of the compound.
Chemical Reactions Analysis
Types of Reactions: 16beta-Hydroxystanozolol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 16beta position can be further oxidized to form ketones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions to remove the hydroxyl group or convert it to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide, and other oxidizing agents are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Nucleophiles: Various nucleophiles, such as halides and amines, are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can lead to the formation of ketones, while reduction can yield deoxygenated derivatives.
Scientific Research Applications
16beta-Hydroxystanozolol has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the detection and quantification of stanozolol metabolites.
Biology: The compound is studied for its effects on cellular processes and its potential role in muscle growth and repair.
Medicine: Research is ongoing to explore its therapeutic potential in treating conditions such as hereditary angioedema.
Industry: It is used in the development of performance-enhancing drugs and supplements.
Mechanism of Action
16beta-Hydroxystanozolol exerts its effects by binding to androgen receptors in the body. This binding activates the receptors, leading to increased protein synthesis and muscle growth. The compound also interacts with other molecular targets, such as glucocorticoid binding proteins, to modulate various physiological processes .
Comparison with Similar Compounds
Stanozolol: The parent compound from which 16beta-Hydroxystanozolol is derived.
Oxandrolone: Another anabolic steroid with similar muscle-building properties.
Methandrostenolone: A widely used anabolic steroid with comparable effects.
Uniqueness: this compound is unique due to its specific hydroxylation at the 16beta position, which may confer distinct pharmacological properties compared to its parent compound and other similar steroids. This hydroxylation can affect its binding affinity to androgen receptors and its metabolic stability, potentially leading to different therapeutic and performance-enhancing effects.
Properties
IUPAC Name |
(1S,2S,10S,13R,14S,16S,17R,18S)-2,17,18-trimethyl-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5-diene-16,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-19-10-12-11-22-23-17(12)8-13(19)4-5-14-15(19)6-7-20(2)16(14)9-18(24)21(20,3)25/h11,13-16,18,24-25H,4-10H2,1-3H3,(H,22,23)/t13-,14+,15-,16-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZGBPAAEPVNBGA-BWPSUJIGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2(C)O)O)CCC4C3(CC5=C(C4)NN=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@@H]([C@]2(C)O)O)CC[C@@H]4[C@@]3(CC5=C(C4)NN=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501023503 | |
Record name | 16β-Hydroxystanozolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501023503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 16b-Hydroxystanozolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003166 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
125590-76-3, 439791-84-1 | |
Record name | 16β-Hydroxystanozolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125590-76-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 16-Hydroxystanozolol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125590763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 16β-Hydroxystanozolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501023503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 16.BETA.-HYDROXYSTANOZOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36IB762TU4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 16b-Hydroxystanozolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003166 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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